molecular formula C21H22N4O B6468591 N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide CAS No. 2640888-93-1

N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide

Cat. No.: B6468591
CAS No.: 2640888-93-1
M. Wt: 346.4 g/mol
InChI Key: DSEYVWMLGKZDDH-UHFFFAOYSA-N
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Description

N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide (CAS 2640888-93-1) is an organic compound with a complex structure that incorporates a piperidine ring substituted by a benzyl group and a 1,8-naphthyridine heterocycle . This molecular architecture, particularly the presence of the 1,8-naphthyridine scaffold, is of significant interest in medicinal chemistry for its potential to interact with specific biological targets . The 1,8-naphthyridine core is a recognized pharmacophore, and its derivatives have been extensively explored as potent and selective ligands for the CB2 cannabinoid receptor, which is a promising target for immunoregulation and neurodegenerative diseases . Furthermore, 1,8-naphthyridine derivatives demonstrate a broad spectrum of pharmacological activities, including antimicrobial properties by inhibiting bacterial DNA gyrase and potential as antihistaminic agents . The structural rigidity and the presence of multiple functional sites in this molecule make it a promising candidate for the development of novel bioactive compounds and offer possibilities for further structural modifications to optimize pharmacokinetic properties . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(23-15-16-5-2-1-3-6-16)25-13-10-17(11-14-25)19-9-8-18-7-4-12-22-20(18)24-19/h1-9,12,17H,10-11,13-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEYVWMLGKZDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction may produce reduced derivatives of the naphthyridine core.

Scientific Research Applications

2.1. Anticancer Properties

Recent studies have indicated that derivatives of naphthyridine compounds exhibit promising anticancer activities. Specifically, N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. Research shows that modifications in the naphthyridine structure can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells .

2.2. CB2 Receptor Modulation

The compound has also been studied for its interaction with cannabinoid receptors, particularly CB2 receptors. Research indicates that naphthyridine derivatives can act as selective ligands for CB2 receptors, which are implicated in various physiological processes including pain modulation and immune response regulation. The presence of specific substituents on the naphthyridine scaffold significantly influences the compound's agonistic or antagonistic properties .

3.1. Alzheimer's Disease Treatment

This compound serves as a key intermediate in the synthesis of donepezil hydrochloride, a well-known drug used in the treatment of Alzheimer's disease. Donepezil is a reversible acetylcholinesterase inhibitor that improves cognitive function in patients with mild to moderate Alzheimer's disease .

3.2. Antihistaminic Effects

The compound has been evaluated for its antihistaminic activity, showing potential as a non-sedating H1 receptor antagonist. Studies on related naphthyridine derivatives have demonstrated their ability to inhibit histamine release and reduce allergic responses in vivo .

Case Study 1: Anticancer Activity

A study published in 2020 explored the anticancer effects of various naphthyridine derivatives on human cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity against breast cancer cells while maintaining low toxicity towards normal cells .

Case Study 2: CB2 Receptor Agonism

Another research effort focused on the pharmacological characterization of this compound as a CB2 receptor ligand. The study utilized β-arrestin recruitment assays to demonstrate that specific substituents at positions 6 and 3 of the naphthyridine scaffold influenced agonistic activity, highlighting the compound's therapeutic potential in pain management .

Data Tables

Application Description References
Anticancer ActivityInhibits proliferation of cancer cell lines
CB2 Receptor AgonismModulates pain and immune responses
Alzheimer's Disease TreatmentIntermediate for donepezil synthesis
Antihistaminic EffectsNon-sedating H1 receptor antagonist

Mechanism of Action

Comparison with Similar Compounds

1,8-Naphthyridine-Containing Receptors ()

Compounds such as N,N'-bis(7-methyl-1,8-naphthyridin-2-yl)-1,3-benzenedicarboxamide (II) and N,N',N''-tris(7-methyl-1,8-naphthyridin-2-yl)-1,3,5-benzenetricarboxamide (III) exhibit enhanced binding constants (Kb) due to their multiple 1,8-naphthyridine units, which strengthen interactions with guests through cooperative π-stacking and hydrogen bonding . In contrast, the single 1,8-naphthyridine unit in N-benzyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide may reduce binding avidity but improve selectivity for specific targets by minimizing off-site interactions.

Antibiotic Enhancers ()

Derivatives like 7-Acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) demonstrate synergistic antibiotic effects against multi-resistant bacteria. Their electron-withdrawing substituents (e.g., trifluoromethyl, chloro) enhance interactions with bacterial efflux pumps or enzymes. The benzyl-piperidine-carboxamide group in the target compound may instead modulate pharmacokinetic properties, such as metabolic stability, due to reduced electrophilicity compared to sulfonamide or ketone groups .

Ru(II) Complexes with 1,8-Naphthyridine Ligands ()

Ru(II) complexes like [Ru(NCS)(C21H13N5)(C5H5N)2]NCS utilize bis(1,8-naphthyridin-2-yl)pyridine ligands for axial or equatorial coordination. These complexes rely on the naphthyridine’s nitrogen atoms for metal binding and hydrogen-bonding networks for supramolecular assembly.

Piperazine and Benzothiazole Derivatives ()

The compound 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(3-chloro-2-fluorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid hydrochloride features a piperazine ring and a carboxylic acid group, which increase polarity and hydrogen-bond donor capacity. The target compound’s piperidine and carboxamide groups may offer better blood-brain barrier penetration, making it more suitable for central nervous system targets .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Biological/Functional Role Notable Properties Reference
This compound Piperidine + 1,8-naphthyridine Benzyl carboxamide Potential enzyme/receptor modulator Conformational flexibility, moderate lipophilicity
N,N'-bis(7-methyl-1,8-naphthyridin-2-yl)-1,3-benzenedicarboxamide (II) Benzene + dual 1,8-naphthyridine 7-Methyl, carboxamide High-affinity receptor Cooperative binding, high Kb
3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) 1,8-naphthyridine + sulfonamide Trifluoromethyl, chloro Antibiotic synergist Electron-withdrawing, enhanced potency
[Ru(NCS)(C21H13N5)(C5H5N)2]NCS Ru(II) + bis(1,8-naphthyridin-2-yl)pyridine Thiocyanate, pyridine Metallodrug candidate Metal coordination, supramolecular assembly
7-[4-(Benzothiazol-2-yl)piperazin-1-yl]-1-(3-chloro-2-fluorobenzyl)-naphthyridine-3-carboxylic acid 1,8-naphthyridine + piperazine Benzothiazole, carboxylic acid Antibacterial agent High polarity, hydrogen-bond donor

Mechanistic and Application Insights

  • Binding Affinity vs. Selectivity : Multi-naphthyridine compounds (e.g., II, III) achieve high binding constants but may lack selectivity, whereas the target compound’s single naphthyridine unit could optimize target specificity .
  • Antibiotic Synergy : Derivatives with sulfonamide or ketone groups (e.g., 3-TNB) enhance antibiotic activity via electrophilic interactions, while the carboxamide group in the target compound may reduce toxicity .
  • Structural Versatility : Unlike Ru(II) complexes, the target compound avoids metal-associated toxicity, broadening its therapeutic applicability .

Q & A

Q. How can stability issues under various storage conditions be addressed?

  • Solutions :
  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the carboxamide bond .
  • Light-sensitive packaging : Use amber vials to block UV-induced degradation of the naphthyridine core .
  • Accelerated stability testing : Monitor decomposition at 40°C/75% RH over 4 weeks to predict shelf life .

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